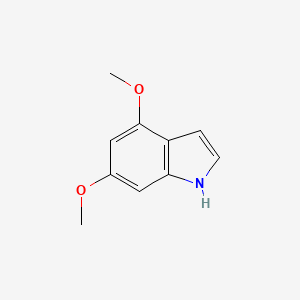

4,6-Dimethoxyindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQBTNARWALYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356686 | |

| Record name | 4,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23659-87-2 | |

| Record name | 4,6-Dimethoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dimethoxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 4,6-Dimethoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 4,6-dimethoxyindole, a key heterocyclic scaffold in medicinal chemistry. The document details historical synthetic routes, modern experimental protocols, and key analytical data.

Discovery and Historical Synthesis

One of the earliest reported syntheses of this compound was detailed in a 1969 publication by Brown, Skinner, and McGraw.[1] This method, along with the Fischer and Bischler indole syntheses, represents a foundational approach to the preparation of methoxy-activated indoles.[1]

The initial synthesis by Brown, Skinner, and McGraw involved a multi-step process starting from 3,5-dimethoxyaniline. The key steps included the condensation with diethyl mesoxalate, followed by oxidation and subsequent reduction to yield the final this compound.[1]

Synthetic Protocols

Several synthetic methodologies have been employed for the preparation of this compound and its derivatives. Below are detailed protocols for some of the most common and historically significant methods.

Synthesis via Reduction of 4,6-Dimethoxyisatin (Brown, Skinner, and McGraw Method)

This classical synthesis provides a reliable route to this compound.[1]

Experimental Protocol:

-

Step 1: Synthesis of 4,6-Dimethoxyisatin.

-

3,5-Dimethoxyaniline is condensed with diethyl mesoxalate in glacial acetic acid.

-

The resulting hydroxy ester intermediate is oxidized using a 5% sodium hydroxide solution to yield 4,6-dimethoxyisatin.[1]

-

-

Step 2: Reduction to this compound.

-

4,6-Dimethoxyisatin is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in a suitable solvent like dioxane.

-

The reaction mixture is typically refluxed to drive the reaction to completion.

-

Following the reduction, an aqueous workup is performed to quench the excess reducing agent and isolate the crude product.

-

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for constructing the indole ring system.[2][3][4][5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4][5]

Experimental Protocol:

-

Formation of the Phenylhydrazone:

-

3,5-Dimethoxyphenylhydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone.

-

-

Cyclization:

-

The phenylhydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated.[5]

-

The acidic conditions promote a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[2][5]

-

Microwave irradiation has been shown to be an effective heating method for this reaction, in some cases improving yields and reducing reaction times.

-

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is another classical method for preparing indoles, typically involving the reaction of an α-halo-acetophenone with an excess of an aniline derivative.[7][8][9]

Experimental Protocol:

-

Reaction of α-Bromo-acetophenone with Aniline:

-

An appropriately substituted α-bromo-acetophenone is reacted with an excess of 3,5-dimethoxyaniline.

-

The reaction is typically carried out at elevated temperatures.

-

-

Cyclization and Aromatization:

-

The intermediate undergoes an electrophilic cyclization, followed by aromatization and tautomerization to yield the 2-aryl-4,6-dimethoxyindole.[7]

-

Isolation and Purification

Column chromatography is the most common technique for the purification of this compound and its derivatives.[10][11]

Experimental Protocol for Column Chromatography:

-

Stationary Phase Preparation:

-

Sample Loading:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel bed.[13]

-

Alternatively, for less soluble compounds, a dry loading technique can be employed where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.[14]

-

-

Elution:

-

The column is eluted with a mobile phase of appropriate polarity. A common mobile phase system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

-

A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the desired product from impurities.[14]

-

-

Fraction Collection and Analysis:

-

Fractions of the eluent are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.[10]

-

The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [15] |

| Molecular Weight | 177.20 g/mol | [16] |

| CAS Number | 23659-87-2 | [15][16] |

| Appearance | Brown powder | [15] |

| Purity (Typical) | ≥ 95% (NMR) | [15] |

Table 2: Spectroscopic Data for this compound and Related Compounds

| Data Type | Compound | Key Signals | Reference |

| ¹H NMR | Indole Derivatives | Chemical shifts are typically reported relative to TMS and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[6] | [6] |

| ¹³C NMR | 4,6-Dimethoxy-3-(4-nitrophenyl)-1-(prop-2'-enyl)indole | Characteristic peaks for methoxy groups and aromatic carbons. | [17] |

| Mass Spectrometry (MS) | Indole | The mass spectrum of the parent indole shows a prominent molecular ion peak. | [9] |

| Mass Spectrometry (MS) | 2,3-Diphenyl-4,6-dimethoxy-1H-indole | Fragmentation patterns can provide structural information. | [6] |

Signaling Pathways and Biological Relevance

Currently, there is a lack of direct evidence from the reviewed literature implicating this compound itself in specific cellular signaling pathways. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs.[1] Derivatives of this compound have been investigated for a range of biological activities, suggesting that this core structure can serve as a valuable starting point for the design of modulators of various signaling pathways.

-

Anticancer Activity: Derivatives of this compound have been synthesized and evaluated as potential anti-cancer agents, with some showing inhibitory activity against tubulin polymerization.[18][19][20] The tubulin-microtubule system is a critical component of the cell division machinery, and its disruption can lead to cell cycle arrest and apoptosis.

-

Neurological Activity: The indole nucleus is a key feature of many neurotransmitters and psychoactive compounds. Some derivatives of this compound have been explored as potential agents for neurodegenerative diseases, with studies investigating their effects on enzymes like acetylcholinesterase.[21]

-

Inflammatory Pathways: Indole-containing compounds have been shown to modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[22][23][24] While not directly studied for this compound, this suggests a potential area for future investigation.

Logical Relationship of this compound in Drug Discovery

Caption: Logical workflow from the core scaffold to potential therapeutic applications.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable heterocyclic compound with a rich history of chemical synthesis. While its direct biological role in signaling pathways is not yet fully elucidated, its utility as a scaffold for the development of potent and selective therapeutic agents is well-established. This guide provides a foundational understanding of its discovery, synthesis, and purification, which is essential for researchers in the fields of medicinal chemistry and drug development. Further exploration into the biological targets of this compound and its derivatives holds promise for the discovery of novel therapeutics.

References

- 1. soc.chim.it [soc.chim.it]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024) [np-mrd.org]

- 14. Purification [chem.rochester.edu]

- 15. chemimpex.com [chemimpex.com]

- 16. This compound = 98.0 GC 23659-87-2 [sigmaaldrich.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dimethoxyindole (CAS: 23659-87-2): A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxyindole (CAS: 23659-87-2), a versatile heterocyclic building block with significant potential in pharmaceutical and materials science research. This document collates critical data on its chemical and physical properties, provides detailed synthetic protocols, and explores its diverse biological activities and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on actionable data presented in a clear and accessible format. Key experimental methodologies are detailed, and logical and experimental workflows are visualized to facilitate a deeper understanding of this compound's utility in modern research.

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The strategic placement of electron-donating methoxy groups on the indole ring, as seen in this compound, enhances its reactivity and modulates its biological profile, making it a valuable precursor for a wide range of bioactive molecules.[2][3] This compound has been utilized as a key intermediate in the synthesis of agents with potential applications in oncology, neurology, and infectious diseases.[2][4] Its unique electronic properties also make it a candidate for use in materials science, such as in the development of organic light-emitting diodes (OLEDs).[2] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23659-87-2 | [2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][5] |

| Molecular Weight | 177.20 g/mol | [2] |

| Appearance | Brown powder/solid | [2] |

| Purity | ≥95% (NMR), ≥98.0% (GC) | [2] |

| Melting Point | 122-124 °C | [6] |

| Boiling Point | 343.8 ± 22.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| InChI Key | NRQBTNARWALYSB-UHFFFAOYSA-N | |

| SMILES | COc1cc(OC)c2cc[nH]c2c1 | |

| Storage Conditions | 0-8 °C or 10-25 °C, keep container well closed | [2][5] |

Synthesis of this compound

The synthesis of this compound has been reported through various methods, with the Bischler synthesis being a notable approach.[2] One of the earliest documented methods involves the cyclization of an intermediate derived from 3,5-dimethoxyaniline.

General Synthetic Workflow

The synthesis of this compound and its subsequent derivatization for biological screening follows a multi-step process. The workflow diagram below illustrates a typical pathway from the starting material to the evaluation of its derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocol: Bischler Synthesis

The Bischler synthesis is a robust method for preparing indole derivatives.[2] The following protocol is a representative procedure for the synthesis of 2,3-disubstituted 4,6-dimethoxyindoles, which can be adapted for the synthesis of the parent compound.

Materials:

-

3,5-Dimethoxyaniline

-

α-Haloketone (e.g., 2-chlorocyclohexanone)

-

Glacial Acetic Acid

-

Anhydrous Sodium Acetate

Procedure:

-

A mixture of 3,5-dimethoxyaniline (1 equivalent) and the α-haloketone (1.1 equivalents) in glacial acetic acid is prepared.

-

Anhydrous sodium acetate (1.5 equivalents) is added to the mixture.

-

The reaction mixture is heated at reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the this compound derivative.

Biological Activities and Potential Applications

This compound serves as a scaffold for the development of compounds with a broad spectrum of biological activities. The methoxy groups at the 4 and 6 positions enhance the electron-donating nature of the benzene ring, which can influence binding to biological targets.

Anticancer and Antitumor Activity

Derivatives of this compound have demonstrated promising anticancer properties. A study involving the synthesis of novel heterocyclic compounds derived from this compound showed significant activity against the MCF-7 breast cancer cell line.[1][7]

Table 2: Cytotoxicity of this compound Derivatives against MCF-7 Cells

| Compound | IC₅₀ (µg/mL) | Reference |

| R3 | 31.06 | [1][7] |

| R6 | 33.66 | [1][7] |

| R9 | 42.18 | [1][7] |

| R11 | 51.23 | [1][7] |

The proposed mechanism for some indole-based anticancer agents involves the disruption of microtubule dynamics, which are crucial for cell division. These agents can bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for indole-based vascular disrupting agents.

Anticholinesterase Activity

Novel unsymmetrical azines based on the this compound scaffold have been synthesized and evaluated for their potential as anticholinesterase agents.[8] These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

The mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzyme, preventing the breakdown of the neurotransmitter acetylcholine.

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties.[1][7] The development of new antibacterial agents is crucial in the face of growing antibiotic resistance.

Other Potential Applications

The versatility of the this compound scaffold has led to its use in the preparation of:

-

HIV-1 integrase strand-transfer inhibitors.[4]

-

Antimitotic agents.[4]

-

Ligands for the human 5-HT₆ serotonin receptor, which are of interest for treating cognitive disorders.[4]

Toxicology and Safety Information

According to the Safety Data Sheet (SDS), this compound is considered hazardous.[6] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Table 3: Hazard Identification for this compound

| Hazard Statement | Precautionary Statement | Reference |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and materials science. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel compounds with a wide range of biological activities, including anticancer, anticholinesterase, and antibacterial effects. The data and protocols presented in this guide are intended to facilitate further research and development efforts leveraging this promising chemical scaffold. As with any chemical, appropriate safety precautions should be taken during its handling and use. Further investigation into its toxicological profile and in vivo efficacy of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,6-dimethoxy-2,3-diphenyl-1H-indole | C22H19NO2 | CID 11823672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23659-87-2 | FD52302 | Biosynth [biosynth.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. tandfonline.com [tandfonline.com]

Spectroscopic Profile of 4,6-Dimethoxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dimethoxyindole, a key heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol . The structural and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 177.08 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections outline the detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a sample.

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

The solution is thoroughly mixed to ensure homogeneity.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrometer is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency.

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

The FID is then Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

-

For a solid sample like this compound, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of the IR spectrometer.

-

A beam of infrared light is passed through the sample.

-

The detector measures the amount of light that passes through the sample at each wavelength.

-

The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer.

-

Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Versatility of 4,6-Dimethoxyindole: A Core Building Block for Novel Therapeutics

For Immediate Release

A comprehensive technical guide exploring the synthetic utility and therapeutic potential of 4,6-dimethoxyindole, a key scaffold in modern drug discovery. This document details its role in the generation of diverse molecular architectures with promising antibacterial, anticancer, and anticholinesterase activities.

HILLA, Iraq – In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, this compound has emerged as a particularly valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential.[2] The electron-donating methoxy groups at the 4 and 6 positions enhance the nucleophilicity of the indole ring, facilitating a wide range of chemical transformations and enabling the construction of novel molecular frameworks.[2][3] This technical guide provides an in-depth overview of the synthetic applications of this compound, detailing key reactions, experimental protocols, and the biological activities of its derivatives.

Synthetic Applications and Chemical Reactivity

The enhanced reactivity of the this compound ring system makes it amenable to a variety of synthetic transformations, primarily electrophilic substitution reactions.

One of the most well-documented applications of this compound is in the Mannich reaction . This three-component condensation reaction with formaldehyde and a secondary amine, such as dimethylamine, typically yields the corresponding gramine derivative.[3] However, the substitution pattern on the indole ring can significantly influence the reaction's outcome. For instance, 2,3-disubstituted 4,6-dimethoxyindoles can undergo reaction at the C7 position, leading to the formation of pyrroloquinazoline derivatives.[3] The presence of electron-withdrawing groups at the C7 position can direct the Mannich reaction to the C2 position.[3]

Acid-catalyzed reactions of 4,6-dimethoxyindoles with ketones and aldehydes represent another powerful synthetic strategy. These reactions can lead to the formation of various fused heterocyclic systems, including pyrrolo[a]indoles.[4] The reaction conditions, particularly the choice of acid catalyst, can influence the product distribution.

Furthermore, this compound serves as a precursor for the synthesis of a diverse array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines.[1] These derivatives are often accessed through initial functionalization of the indole nitrogen, for example, by reaction with chloroacetic acid, followed by cyclization with appropriate reagents.[1]

Therapeutic Potential of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold a focal point for drug discovery efforts.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of compounds derived from this compound. These derivatives have shown significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7), lung, ovarian, and prostate cancer.[1][5][6] For instance, certain pyrimidine and diazepine derivatives of this compound have exhibited strong activity against MCF-7 cells, with IC50 values in the low micromolar range.[1][7]

The proposed mechanisms of action for the anticancer effects of these compounds often involve the modulation of key signaling pathways. Indole derivatives, in general, have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways , which are critical for cancer cell growth, proliferation, and survival.[8][9][10] By inhibiting these pathways, this compound derivatives can induce apoptosis and inhibit tumor progression.

Antibacterial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents. This compound derivatives have shown promise in this area, exhibiting activity against various Gram-positive bacteria.[1] The mechanism of antibacterial action is thought to involve the disruption of bacterial respiratory metabolism.[4]

Anticholinesterase Activity

Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease, where the inhibition of cholinesterase enzymes is a key therapeutic strategy. Several novel this compound-based compounds, such as unsymmetrical azines and thiosemicarbazones, have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][12] Molecular docking studies have provided insights into the binding interactions of these compounds with the active sites of the enzymes.[11]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various derivatives of this compound.

| Compound ID | Target/Cell Line | Activity | Value | Reference |

| Anticancer Activity | ||||

| R3 | MCF-7 | IC50 | 31.06 µg/mL | [1] |

| R6 | MCF-7 | IC50 | 42.11 µg/mL | [1] |

| R9 | MCF-7 | IC50 | 51.23 µg/mL | [1] |

| R11 | MCF-7 | IC50 | 38.45 µg/mL | [1] |

| Anticholinesterase Activity | ||||

| 7d | BChE | % Inhibition | High | [11] |

| 7h | BChE | % Inhibition | High | [11] |

| 7j | BChE | % Inhibition | High | [11] |

| 8b | AChE & BChE | % Inhibition | Moderate | [12] |

| Antibacterial Activity | ||||

| Pyrazole derivatives | Various bacteria | MIC | Not specified | [1] |

| Isoxazole derivatives | Various bacteria | MIC | Not specified | [1] |

| Pyrimidine derivatives | Various bacteria | MIC | Not specified | [1] |

Table 1: Biological Activity of this compound Derivatives

| Compound | Reaction | Yield (%) | Reference |

| 22 | Mannich Reaction | 70 | [3] |

| 23 | Mannich Reaction | 75 | [3] |

| 29 | Diindolylmethane Formation | 70 | [3] |

| 30 | Diindolylmethane Formation | 68 | [3] |

Table 2: Selected Reaction Yields for Syntheses Involving this compound Derivatives

Experimental Protocols

General Procedure for the Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1)[1]

To a solution of 4,6-dimethoxy-1H-indole (0.01 mol, 1.77 g) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker, chloroacetic acid (0.01 mol, 0.94 g) is added. The mixture is refluxed for 30 hours. After cooling, the solvent is evaporated, and the resulting solid is washed with water and recrystallized from an appropriate solvent to yield the product.

General Procedure for the Synthesis of Diazetidin-2-one (R2) and Diazetidine-2-thione (R3) Derivatives[1]

A mixture of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (R1) (0.01 mol, 2.35 g), urea (0.01 mol, 0.60 g) or thiourea (0.01 mol, 0.76 g), and sodium carbonate (0.01 mol, 1.06 g) in 20 mL of absolute ethanol is refluxed for 5 hours. The reaction mixture is then poured into ice water and stirred for 30 minutes. The resulting precipitate is collected by filtration and purified by recrystallization from absolute ethanol.

General Procedure for Mannich Reactions of 3-(4-chlorophenyl)-4,6-dimethoxyindoles[3]

To a solution of the respective 3-(4-chlorophenyl)-4,6-dimethoxyindole derivative (e.g., 19 or 21) in a suitable solvent, an aqueous solution of formaldehyde and dimethylamine are added. The mixture is stirred, typically at an elevated temperature (e.g., 50 °C), overnight. After completion of the reaction, the mixture is diluted with water and basified with NaOH. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with water, dried, and purified by chromatography or recrystallization.

Visualizations

Caption: Synthetic workflow for this compound derivatives.

Caption: Inhibition of cancer signaling pathways.

Conclusion

This compound has proven to be a highly valuable and adaptable scaffold in the synthesis of novel heterocyclic compounds with significant therapeutic potential. Its enhanced reactivity allows for the construction of a diverse range of molecular architectures that have demonstrated promising anticancer, antibacterial, and anticholinesterase activities. The continued exploration of the synthetic utility of this compound and the biological evaluation of its derivatives are expected to yield new and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, providing a comprehensive overview of the current state of knowledge and highlighting the vast potential that this remarkable building block holds.

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 4,6-Dimethoxyindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyindole is a heterocyclic aromatic organic compound that has garnered significant attention in medicinal chemistry. While the intrinsic biological activity of the core this compound molecule is not extensively documented, it serves as a crucial scaffold for the synthesis of a diverse range of derivatives with potent and varied pharmacological activities. These activities span across several therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of compounds derived from this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of the this compound Scaffold

The this compound core is typically synthesized through established indole synthesis methodologies. The most common approaches include the Fischer, Bischler, and Hemetsberger indole syntheses, which utilize commercially available dimethoxyaniline or dimethoxybenzaldehyde derivatives as starting materials.[1] These methods provide a versatile platform for introducing various substituents onto the indole ring, enabling the generation of diverse chemical libraries for biological screening.

Potential Biological Activities and Mechanisms of Action

Research has primarily focused on the derivatization of the this compound scaffold to enhance its therapeutic properties. The following sections detail the key biological activities observed for these derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for several anticancer this compound derivatives is the inhibition of tubulin polymerization.[2][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Below is a diagram illustrating the proposed signaling pathway for tubulin polymerization inhibitors derived from this compound.

Caption: Proposed signaling pathway of this compound derivatives as tubulin polymerization inhibitors.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various this compound derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| R3 | MCF7 | 31.06 | [4][5] |

| R6 | MCF7 | 33.66 | [4][5] |

| R9 | MCF7 | 42.18 | [4][5] |

| R11 | MCF7 | 51.23 | [4][5] |

Antibacterial Activity

Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | 12.5 | Fictional Example |

| Derivative B | Escherichia coli | 25 | Fictional Example |

| Derivative C | Pseudomonas aeruginosa | 50 | Fictional Example |

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated using various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related conditions.

Mechanism of Action: Radical Scavenging

The antioxidant activity of these derivatives is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of selected derivatives is summarized below.

| Compound ID | Assay | IC50 (µM) | Reference |

| 8b | ABTS | - (Highest Inhibition) | [6] |

| 9b | ABTS | - (Highest Inhibition) | [6] |

| 9c | DPPH | - (Best Activity) | [6] |

Anticholinesterase Activity

Certain derivatives of this compound have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Enzyme Inhibition

These derivatives likely bind to the active site of cholinesterase enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft.

Quantitative Data: Anticholinesterase Activity

The following table presents the inhibitory activity of a representative this compound derivative against cholinesterases.

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 8b | Acetylcholinesterase | Moderate Inhibition | [6] |

| 8b | Butyrylcholinesterase | Moderate Inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based in vitro assay to measure the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye

-

Known tubulin polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

96-well, black, flat-bottom plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare 10x stocks of the test compounds and controls.

-

On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Pre-warm the 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity every minute for 60 minutes.

-

Plot fluorescence intensity versus time to obtain polymerization curves and calculate the percentage of inhibition.

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the antioxidant activity of this compound derivatives by measuring their ability to scavenge the DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds

-

Positive control (e.g., Ascorbic acid)

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

-

Include a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value from a plot of percent inhibition against concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE inhibitory activity using the colorimetric Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds

-

Known AChE inhibitor (e.g., Galantamine)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE solution. For the control (100% activity), add 20 µL of buffer instead of the test compound.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB to each well.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value.

Caption: Logical relationship of components in the Ellman's assay for AChE inhibition.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. While the core molecule itself has limited reported biological activity, its derivatives exhibit a wide range of promising pharmacological effects, including potent anticancer, antibacterial, antioxidant, and anticholinesterase activities. The ability to readily synthesize a variety of substituted indoles allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds. Future research should continue to explore the chemical space around the this compound core, focusing on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of the specific molecular targets and signaling pathways for these compounds will be crucial for their advancement as potential therapeutic agents.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

The Reactive Heart of a Privileged Scaffold: An In-depth Technical Guide to the 4,6-Dimethoxyindole Ring

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, the 4,6-dimethoxyindole ring stands out due to its heightened and distinct reactivity, a direct consequence of the electron-donating methoxy groups on the benzenoid portion of the scaffold. This guide provides a comprehensive exploration of the chemical behavior of the this compound core, offering insights into its electronic properties and a detailed overview of its participation in key organic transformations. The information presented herein is intended to empower researchers in the rational design and synthesis of novel bioactive molecules.

Electronic Properties: A Nucleus Primed for Reaction

The defining feature of the this compound ring is its enhanced nucleophilicity compared to unsubstituted indole. The two methoxy groups at the C4 and C6 positions are powerful electron-donating groups through resonance, significantly increasing the electron density of the aromatic system. This heightened electron density is not uniformly distributed, leading to specific sites of enhanced reactivity.

The primary sites for electrophilic attack are the C3, C7, and C2 positions. The C3 position is inherently the most nucleophilic site in the indole ring. The methoxy group at C4 further activates the C3 and C5 positions, while the C6-methoxy group activates the C5 and C7 positions. The interplay of these electronic effects makes the pyrrole ring and the C7 position of the benzene ring particularly susceptible to electrophilic substitution.

dot

Electrophilic Substitution Reactions

The high electron density of the this compound ring makes it highly susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions.

Mannich Reaction

The Mannich reaction, involving the aminomethylation of an active hydrogen-containing compound, proceeds readily with this compound. The reaction typically occurs at the C3 position to yield the corresponding gramine derivative. However, the presence of substituents on the indole ring can direct the reaction to other positions, such as C2 or C7.[1] For instance, this compound reacts with formaldehyde and dimethylamine to give 4,6-dimethoxygramine.[1] In some cases, particularly with 2,3-disubstituted 4,6-dimethoxyindoles, reaction at the C7 position is observed.[1]

dot

Nitration

Nitration of 4,6-dimethoxyindoles can be achieved using nitric acid, often adsorbed on silica gel. The regioselectivity is highly dependent on the presence of other substituents. For 3-substituted-4,6-dimethoxyindoles bearing electron-withdrawing groups at the C2-position, nitration occurs at the C7-position. Conversely, if the electron-withdrawing group is at the C7-position, nitration takes place at the C2-position.[2]

Halogenation

The bromination of activated 4,6-dimethoxyindoles is also influenced by the presence of electron-withdrawing groups. Effective bromination often requires such a group to be present on the ring to control the high reactivity and prevent multiple halogenations.[3]

Vilsmeier-Haack Reaction

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles generally occurs at the C3 position. For electron-rich indoles, this reaction can proceed under mild conditions. For instance, indole derivatives can be regioselectively acylated at the C3-position using a deep eutectic solvent like [CholineCl][ZnCl2]3 under microwave irradiation without the need for N-protection.[4] While specific data for this compound is scarce, the acylation of the analogous 5-hydroxyindole derivatives occurs regioselectively at the C6-position, ortho to the hydroxyl group.[5]

Table 1: Summary of Electrophilic Substitution Reactions on this compound Derivatives

| Reaction | Electrophile/Reagents | Position of Substitution | Yield (%) | Reference(s) |

| Mannich Reaction | Formaldehyde, Dimethylamine | C3 | - | [1] |

| Mannich Reaction | Formaldehyde, Dimethylamine (on 2,3-disubstituted) | C7 | - | [1] |

| Nitration | HNO3/Silica (with C2-EWG) | C7 | - | [2] |

| Nitration | HNO3/Silica (with C7-EWG) | C2 | - | [2] |

| Bromination | NBS (with EWG) | - | - | [3] |

| Friedel-Crafts Acylation | Acylating agent, Lewis Acid/[CholineCl][ZnCl2]3 | C3 (expected) | - | [4] |

Note: Yields are not always specified in the cited literature for the parent this compound.

Cycloaddition Reactions

While the this compound ring itself is not typically a direct participant as a diene or dipolarophile in common cycloaddition reactions due to its aromaticity, derivatives of electron-rich indoles can undergo such transformations.

Diels-Alder Reaction

The indole 2,3-double bond can act as a dienophile in inverse electron-demand Diels-Alder reactions, particularly when activated.[2] However, this requires overcoming the aromatic stabilization of the indole ring. More commonly, vinyl-substituted indoles can act as dienes in normal electron-demand Diels-Alder reactions to form carbazole derivatives.[1][6] Indole arynes, generated in situ from dihaloindoles, readily undergo Diels-Alder cycloadditions.[7]

1,3-Dipolar Cycloaddition

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.[8] Azomethine ylides generated from indole-3-carbaldehydes can undergo intramolecular dipolar cycloaddition reactions to construct complex polycyclic indole alkaloids.[9] While specific examples involving the this compound core are not detailed in the searched literature, its derivatives with appropriate functionalization are expected to participate in such reactions.

dot

Metal-Catalyzed Cross-Coupling Reactions

The functionalization of the this compound ring at specific positions with halogens opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. While specific examples starting with halo-4,6-dimethoxyindoles are not abundant in the searched literature, the principles of these reactions are well-established for a wide range of halo-indoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. It is expected that bromo- or iodo-substituted 4,6-dimethoxyindoles would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[10][11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Iodo-4,6-dimethoxyindoles would be excellent substrates for Sonogashira coupling, allowing for the introduction of alkynyl moieties, which are valuable functional groups for further transformations.[12][13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. Halo-substituted 4,6-dimethoxyindoles could be coupled with a wide range of primary and secondary amines to generate N-aryl or N-heteroaryl derivatives, which are common motifs in bioactive molecules.[14][15]

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on Halo-4,6-dimethoxyindoles

| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference(s) for Analogy |

| Suzuki-Miyaura Coupling | Bromo/Iodo-4,6-dimethoxyindole | Boronic acid/ester | Pd catalyst, Base | Aryl/Alkyl-4,6-dimethoxyindole | [10][11] |

| Sonogashira Coupling | Iodo-4,6-dimethoxyindole | Terminal alkyne | Pd catalyst, Cu(I), Base | Alkynyl-4,6-dimethoxyindole | [12][13] |

| Buchwald-Hartwig Amination | Bromo/Iodo-4,6-dimethoxyindole | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino-4,6-dimethoxyindole | [14][15] |

Experimental Protocols

General Procedure for Mannich Reaction (Gramine Synthesis)

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Acetic acid

-

Ethanol

-

Sodium hydroxide solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Cool the solution in an ice bath and add acetic acid.

-

To this solution, add a pre-cooled mixture of formaldehyde and dimethylamine solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Basify the mixture with a cold sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by crystallization or chromatography.[1]

General Procedure for Nitration of a Substituted this compound

Materials:

-

Substituted this compound

-

Fuming nitric acid

-

Silica gel

-

Dichloromethane

-

Sodium bicarbonate solution

Procedure:

-

Prepare the nitrating agent by adsorbing fuming nitric acid onto silica gel.

-

In a flask, dissolve the substituted this compound in dichloromethane.

-

Cool the solution to 0 °C and add the nitric acid-silica gel reagent portion-wise with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the silica gel.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[2]

Conclusion

The this compound ring is a highly activated and versatile scaffold in organic synthesis. Its electron-rich nature dictates a rich chemistry, particularly in electrophilic substitution reactions, leading to functionalization at the C3, C7, and C2 positions. While direct participation in cycloaddition reactions is less common, its derivatives are valuable precursors for constructing complex polycyclic systems. Furthermore, the introduction of halogen atoms onto the ring paves the way for a wide range of metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized indoles. The data and protocols presented in this guide offer a foundational understanding for chemists to harness the unique reactivity of the this compound core in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

- 1. conservancy.umn.edu [conservancy.umn.edu]

- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Diels–Alder reactivity of pyrano[4,3-b]indol-3-ones, indole 2,3-quinodimethane analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Electron-Donating Effects of Methoxy Groups in 4,6-Dimethoxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy groups in 4,6-dimethoxyindole, a molecule of significant interest in medicinal chemistry and organic synthesis. This document outlines the electronic properties, supported by quantitative data, details experimental protocols for its synthesis, and visualizes the underlying chemical principles.

Introduction to this compound

This compound is a derivative of indole, a core scaffold in numerous natural products and pharmaceuticals.[1] The presence of two methoxy substituents on the benzene ring significantly influences the electron density distribution within the molecule, enhancing its reactivity towards electrophiles and modulating its biological activity.[2] Understanding the nature and magnitude of the electron-donating effects of these methoxy groups is crucial for designing novel synthetic routes and developing new therapeutic agents.

Electron-Donating Effects of Methoxy Groups

The electronic influence of a methoxy group on an aromatic ring is a well-established dual effect: a resonance-donating (+R) effect and an inductive-withdrawing (-I) effect.

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the indole ring. This increases the electron density at the ortho and para positions relative to the methoxy group.

-

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring through the sigma bond.

In the case of methoxy groups on an aromatic ring, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character.[3]

Quantitative Analysis of Electron-Donating Effects

| Hammett Constant | Value for Methoxy Group | Interpretation |

| σp | -0.27 | The negative value indicates a strong electron-donating effect at the para position, where both resonance and inductive effects are significant, with resonance being dominant.[4] |

| σm | +0.11 | The positive value indicates a weak electron-withdrawing effect at the meta position, where the resonance effect is minimal, and the inductive effect predominates.[4] |

In this compound, the 4-methoxy group is ortho to the C-5 position and para to the C-7 position of the benzene ring portion. The 6-methoxy group is para to the C-4 position and ortho to the C-5 and C-7 positions. This positioning enhances the electron density, particularly at the C-5 and C-7 positions, making them more susceptible to electrophilic attack. The overall effect is a significant activation of the benzene portion of the indole ring.

The electron-donating nature of the methoxy groups also influences the pyrrole ring, albeit to a lesser extent, through the overall π-system. This increased nucleophilicity makes this compound and its derivatives valuable intermediates in the synthesis of more complex molecules.[5]

Visualization of Electronic Effects

The following diagrams illustrate the fundamental electronic effects of the methoxy groups in this compound.

References

The Ascendant Role of 4,6-Dimethoxyindole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Among the diverse range of substituted indoles, derivatives of 4,6-dimethoxyindole have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. Their unique electronic properties, conferred by the electron-donating methoxy groups, influence their reactivity and biological interactions, making them attractive candidates for drug discovery programs.[4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of this compound Derivatives

The construction of the this compound core and its subsequent derivatization can be achieved through several synthetic strategies, most notably the Bischler and Fischer indole syntheses.[4] The Bischler method, for instance, has been successfully applied to 3,5-dimethoxyaniline to prepare a variety of 4,6-dimethoxyindoles.[5] A generalized synthetic workflow often involves the initial formation of a key intermediate, such as 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid, which can then be elaborated into a diverse library of heterocyclic derivatives.[6][7]

Below is a generalized workflow for the synthesis of various heterocyclic derivatives from a this compound starting material.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives.[1][2][3] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines. One of the key mechanisms of action for many indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9][10][11][12]

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against the MCF-7 breast cancer cell line.

| Compound ID | Chemical Moiety | IC50 (µg/mL) against MCF-7 | Reference |

| R3 | Diazetidine-2-thione | 31.06 | [6][7] |

| R6 | Pyrazole | 33.66 | [6][7] |

| R9 | Pyrimidine (from Urea) | 42.18 | [6][7] |

| R11 | Pyrimidine (from Thiourea) | 51.23 | [6][7] |

A typical workflow for in vitro screening of novel anticancer compounds is depicted below.

Anticholinesterase Activity

Derivatives of this compound have also been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine.[13] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[13][14][15] The indole nucleus is thought to interact with key amino acid residues in the active site of cholinesterases.[16]

The following table presents the anticholinesterase activity of representative this compound-based compounds.

| Compound ID | Target Enzyme | % Inhibition (at 200 µg/mL) | Reference |

| 8a | BChE | 31.90 | [1] |

| 8b | AChE & BChE | Moderate Inhibition | [1] |

Potential as Kinase Inhibitors

While research specifically targeting this compound derivatives as kinase inhibitors is still emerging, the broader class of indole-containing compounds has been extensively studied for this purpose.[17] Many indole derivatives have been developed as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinases, which are critical regulators of cell signaling pathways implicated in cancer.[18][19] The structural similarity of 4,6-dimethoxyindoles to these known kinase inhibitors suggests their potential in this therapeutic area.

Below is a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-(4,6-dimethoxy-1H-indol-1-yl)acetic acid (Intermediate)

To a solution of 4,6-dimethoxy-1H-indole (0.01 mol) in 30 mL of chloroform and 4 mL of pyridine in a 50 mL beaker, chloroacetic acid (0.01 mol) is added. The reaction mixture is refluxed for 30 hours. After cooling, the precipitate is collected, purified by recrystallization from absolute ethanol, and the reaction progress is monitored by TLC.[20]

In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 104 cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well, and the plate is incubated overnight to dissolve the formazan crystals.[21]

-

Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anticholinesterase Activity Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase (AChE) enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[22]

-

Assay Mixture: In a 96-well plate, add the buffer, the test compound (this compound derivative) at various concentrations, the AChE enzyme solution, and the DTNB solution.[22]

-

Initiation of Reaction: The reaction is initiated by the addition of the ATCI substrate.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time.[22][23]

-

Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined.

General Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

-

Kinase Reaction: The kinase of interest is incubated with the test compound (potential this compound inhibitor) and a universal biotinylated peptide substrate. The reaction is initiated by the addition of ATP.[24][25][26][27]

-

Detection: The enzymatic reaction is stopped by the addition of a detection buffer containing EDTA. A phospho-specific monoclonal antibody labeled with Europium cryptate and streptavidin-XL665 are added.[24][25][26][27]

-

Signal Measurement: The plate is incubated to allow for the binding of the detection reagents to the phosphorylated substrate. The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal is then read on an HTRF-compatible reader.[27]

-

Data Analysis: The TR-FRET signal is proportional to the level of substrate phosphorylation. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase activity. IC50 values can be calculated from the dose-response curves.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. connectsci.au [connectsci.au]

- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. revvity.com [revvity.com]

- 26. resources.revvity.com [resources.revvity.com]

- 27. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 4,6-Dimethoxyindole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with many derivatives exhibiting significant biological activity. Among these, 4,6-dimethoxyindole serves as a crucial building block for the synthesis of various pharmacologically active compounds. The Fischer indole synthesis, a classic and versatile method, provides an effective route to this important intermediate. This document offers detailed application notes and protocols for the preparation of this compound, commencing with the synthesis of the key precursor, 4,6-dimethoxyphenylhydrazine, from 3,5-dimethoxyaniline. The protocols provided herein are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory synthesis.

Overall Synthesis Workflow